(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
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Overview
Description
®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The reaction conditions often involve the use of solvents like DMSO and an oxygen atmosphere to facilitate the formation of the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents, and various catalysts such as Cu(OAc)2 and Ag-catalysts . The reaction conditions often involve specific temperatures, solvents, and atmospheric conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds.
Scientific Research Applications
®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Indazoles: A class of compounds with a similar indazole core structure.
Uniqueness
®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C12H17Cl2N3O2 |
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Molecular Weight |
306.19 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);2*1H/t10-;;/m1../s1 |
InChI Key |
YOQMELLFPVXRPG-YQFADDPSSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
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